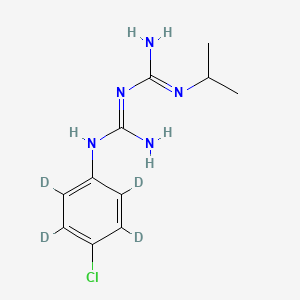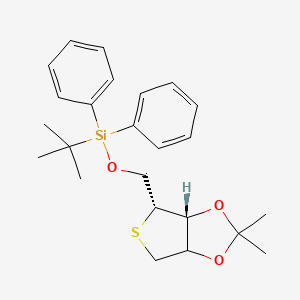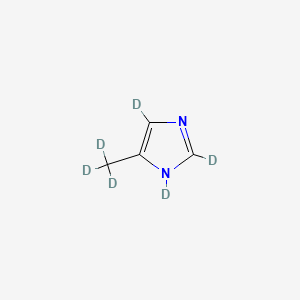
Proguanil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proguanil-d4 is a deuterium-labeled derivative of Proguanil, an antimalarial prodrug. Proguanil itself is metabolized into its active form, Cycloguanil, which inhibits the enzyme dihydrofolate reductase, crucial for the reproduction of the malaria parasite . The deuterium labeling in this compound is primarily used for tracing and quantification in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Proguanil-d4 involves the incorporation of deuterium atoms into the Proguanil molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents . The reaction conditions typically involve elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C) to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Proguanil-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form Cycloguanil-d4, its active metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Halogenation and other substitution reactions can modify the this compound molecule to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include Cycloguanil-d4, various halogenated derivatives, and other modified forms of this compound .
Aplicaciones Científicas De Investigación
Proguanil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Proguanil and its derivatives.
Medicine: Employed in the development of new antimalarial drugs and in studying drug resistance mechanisms.
Industry: Utilized in the quality control and validation of pharmaceutical products containing Proguanil.
Mecanismo De Acción
Proguanil-d4, like Proguanil, is metabolized into Cycloguanil-d4, which inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite . This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication, leading to the failure of nuclear division during schizont formation in erythrocytes and liver .
Comparación Con Compuestos Similares
Similar Compounds
Proguanil: The non-deuterated form of Proguanil-d4, used widely as an antimalarial drug.
Cycloguanil: The active metabolite of Proguanil, which also inhibits DHFR.
Atovaquone: Often used in combination with Proguanil for enhanced antimalarial efficacy.
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in tracing and quantification studies. The deuterium atoms make it easier to differentiate this compound from its non-labeled counterparts in complex biological matrices .
Propiedades
Fórmula molecular |
C11H16ClN5 |
|---|---|
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine |
InChI |
InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i3D,4D,5D,6D |
Clave InChI |
SSOLNOMRVKKSON-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H] |
SMILES canónico |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)


![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)








